molecular formula C7H13N3OS B12472341 1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone

1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone

Cat. No.: B12472341
M. Wt: 187.27 g/mol
InChI Key: QGIHERZYTKZKLL-UHFFFAOYSA-N
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Description

1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with an appropriate acylating agent, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole: The parent compound of the thiadiazole family.

    2-amino-1,3,4-thiadiazole: A derivative with an amino group at the 2-position.

    5-methyl-1,3,4-thiadiazole: A derivative with a methyl group at the 5-position.

Uniqueness

1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3(2H)-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. Its combination of amino, ethyl, and methyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

1-(5-amino-2-ethyl-2-methyl-1,3,4-thiadiazol-3-yl)ethanone

InChI

InChI=1S/C7H13N3OS/c1-4-7(3)10(5(2)11)9-6(8)12-7/h4H2,1-3H3,(H2,8,9)

InChI Key

QGIHERZYTKZKLL-UHFFFAOYSA-N

Canonical SMILES

CCC1(N(N=C(S1)N)C(=O)C)C

solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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